

An In-depth Technical Guide to 4-Hexylpyridine (CAS Number: 27876-24-0)

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Compound of Interest

Compound Name: 4-Hexylpyridine

Cat. No.: B1330177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological profile, and potential applications of **4-Hexylpyridine**. The information is intended to support research, development, and safety assessments involving this compound.

Physicochemical Properties

4-Hexylpyridine is a substituted pyridine with a hexyl group at the 4-position. Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	27876-24-0	-
Molecular Formula	C ₁₁ H ₁₇ N	[1]
Molecular Weight	163.26 g/mol	[1]
Boiling Point	245.98 °C (estimated)	-
Flash Point	113.20 °C (estimated)	-
Vapor Pressure	0.042 mmHg (estimated)	-
Water Solubility	254.3 mg/L at 25°C (estimated)	-
logP (o/w)	4.350	-
Density	Not available	-
Melting Point	Not available	-

Synthesis of 4-Hexylpyridine

A plausible and practical method for the synthesis of **4-Hexylpyridine** is through a regioselective Minisci reaction. This reaction involves the introduction of an alkyl group to an electron-deficient aromatic compound, such as pyridine.[2] A general protocol for the C-4 alkylation of pyridines using a maleate-derived blocking group allows for exquisite selectivity under acid-free conditions.[3][4][5]

Experimental Protocol: Regioselective Minisci Reaction for 4-Alkylation of Pyridine

This protocol is a general procedure for the C-4 alkylation of pyridines and can be adapted for the synthesis of **4-Hexylpyridine** using the appropriate carboxylic acid.

Materials and Reagents:

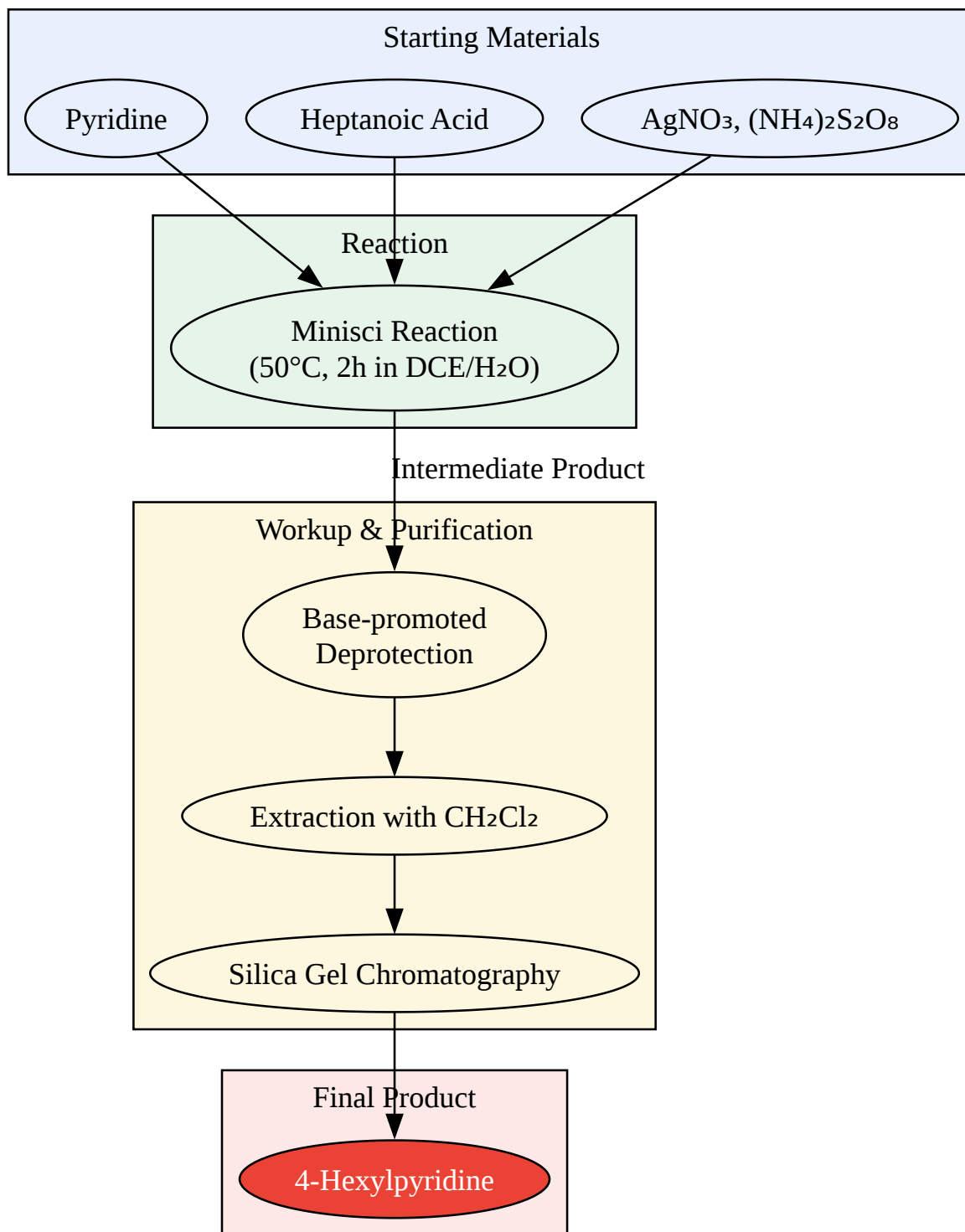
- Pyridine starting material

- Heptanoic acid (as the precursor for the hexyl radical)
- Maleate-derived blocking group
- Silver nitrate (AgNO_3)
- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$)
- Dichloroethane (DCE)
- Water
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO_3) for deprotection
- Dichloromethane (for extraction)
- Brine
- Sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (reaction tube, condenser, etc.)
- Magnetic stirrer and heating plate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Formation of the Pyridinium Salt (Blocking Group Installation): The pyridine starting material is first reacted with a maleate-derived blocking group to ensure C-4 selectivity.
- Minisci Reaction: To a reaction tube equipped with a stir bar, add the pyridinium salt (1 equivalent), heptanoic acid (2 equivalents), silver nitrate (20 mol%), and ammonium persulfate (2 equivalents).^{[3][4][5]} Add dichloroethane and water to create a biphasic mixture.^{[3][4][5]} Stir the reaction at 50°C for approximately 2 hours.^{[3][4][5]} The reaction progress can be monitored by NMR or LCMS.^[3]

- **Workup and Deprotection:** Upon completion, dilute the reaction mixture with dichloromethane.^[3] The blocking group is then removed by base-promoted deprotection using an aqueous solution of sodium hydroxide or sodium bicarbonate.^[3]
- **Extraction and Purification:** Extract the aqueous phase with dichloromethane.^[3] The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.^[3] The crude product is purified by silica gel chromatography to yield the desired **4-hexylpyridine**.^[3]



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References

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